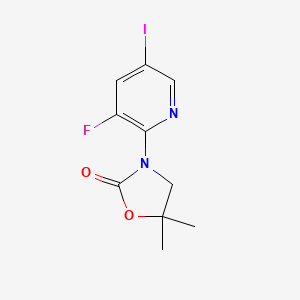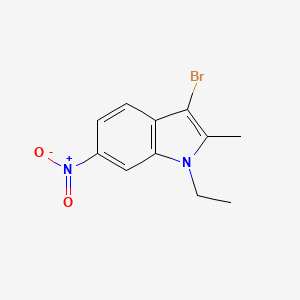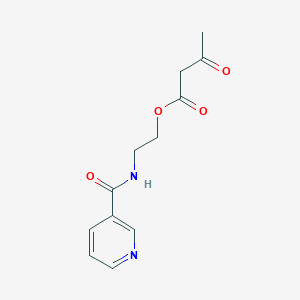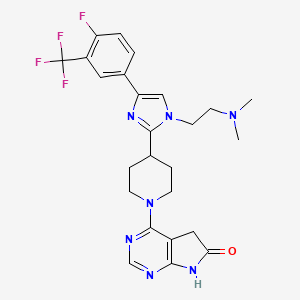
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a methoxy group, an amino group, and a phenoxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or by reduction of nitro groups.
Phenoxymethyl Substitution: The phenoxymethyl group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target, and further research is needed to elucidate the detailed pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-4-piperidone: A simpler piperidine derivative with a ketone group.
4-aminopiperidine: A piperidine derivative with an amino group.
2-methoxy-4-aminophenol: A phenol derivative with methoxy and amino groups.
Uniqueness
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, amino, and phenoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]aniline |
InChI |
InChI=1S/C14H22N2O2/c1-16-7-5-11(6-8-16)10-18-13-4-3-12(15)9-14(13)17-2/h3-4,9,11H,5-8,10,15H2,1-2H3 |
Clé InChI |
LZXDRFCADCLJOE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)COC2=C(C=C(C=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid](/img/structure/B8301093.png)





![1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-](/img/structure/B8301144.png)



![[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone](/img/structure/B8301163.png)
![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-6-amine](/img/structure/B8301167.png)

